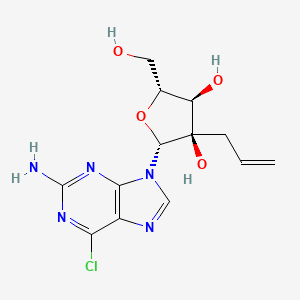
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a galactopyranosyloxy group attached to a xanthene core, which is further substituted with a methoxy and a methylphenyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the Methoxy and Methylphenyl Groups: The substitution of the xanthene core with methoxy and methylphenyl groups can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Galactopyranosyloxy Group: The final step involves the glycosylation of the xanthene derivative with a galactopyranosyl donor under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the xanthene core to a dihydroxanthene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is also employed in the synthesis of more complex organic molecules.
Biology
In biological research, 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is used as a molecular marker for studying carbohydrate-protein interactions and glycosylation processes.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its fluorescent properties make it useful in imaging techniques.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one involves its interaction with specific molecular targets, such as proteins and enzymes. The galactopyranosyloxy group facilitates binding to carbohydrate-recognizing proteins, while the xanthene core provides a fluorescent signal. This dual functionality allows the compound to act as both a binding agent and a reporter molecule.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties but lacks the galactopyranosyloxy group.
Rhodamine: A xanthene-based dye with different substituents, used in similar applications.
Eosin: A brominated xanthene dye with distinct chemical properties.
Uniqueness
6-(b-D-Galactopyranosyloxy)-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is unique due to the presence of the galactopyranosyloxy group, which imparts specific binding capabilities and enhances its utility in biological applications. This distinguishes it from other xanthene derivatives that primarily serve as fluorescent dyes without specific targeting functions.
Properties
Molecular Formula |
C27H26O9 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
9-(4-methoxy-2-methylphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-3-one |
InChI |
InChI=1S/C27H26O9/c1-13-9-15(33-2)4-7-17(13)23-18-6-3-14(29)10-20(18)35-21-11-16(5-8-19(21)23)34-27-26(32)25(31)24(30)22(12-28)36-27/h3-11,22,24-28,30-32H,12H2,1-2H3 |
InChI Key |
NTIGNSJPVURXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)













